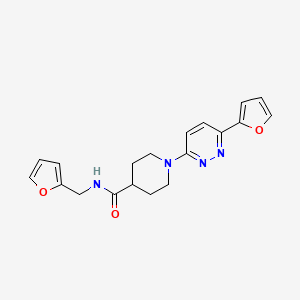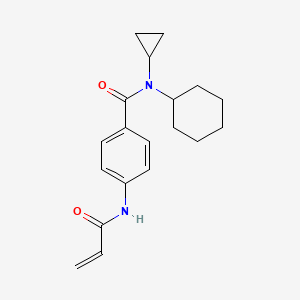
N-Cyclohexyl-N-cyclopropyl-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-cyclopropyl-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. This compound is known to possess a variety of biochemical and physiological effects, which make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-cyclopropyl-4-(prop-2-enoylamino)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-Cyclohexyl-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been shown to possess a variety of biochemical and physiological effects. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-Cyclohexyl-N-cyclopropyl-4-(prop-2-enoylamino)benzamide in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful tool for investigating the mechanisms of inflammation and pain. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further investigation in the field of cancer research. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-Cyclohexyl-N-cyclopropyl-4-(prop-2-enoylamino)benzamide. One potential avenue of investigation is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, additional studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of N-Cyclohexyl-N-cyclopropyl-4-(prop-2-enoylamino)benzamide involves the reaction of 4-(prop-2-enoylamino)benzoic acid with cyclohexylmagnesium bromide and cyclopropylmagnesium bromide. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the product.
Scientific Research Applications
N-Cyclohexyl-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been investigated for its potential applications in a variety of scientific fields. One of the most promising applications of this compound is in the field of pharmacology, where it has been shown to exhibit potent anti-inflammatory and analgesic effects. Additionally, this compound has been investigated for its potential use as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-cyclohexyl-N-cyclopropyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-18(22)20-15-10-8-14(9-11-15)19(23)21(17-12-13-17)16-6-4-3-5-7-16/h2,8-11,16-17H,1,3-7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBGLAIHZUHKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-cyclopropyl-4-(prop-2-enamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)

![3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2821428.png)
![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2821430.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)
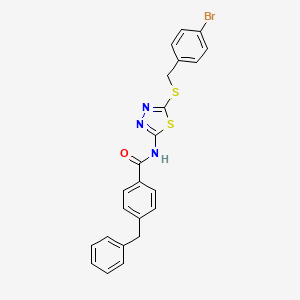
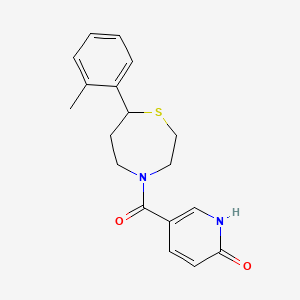
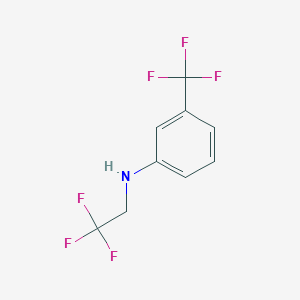
![2-methyl-3-phenyl-N-(1-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2821438.png)
![3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2821442.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2821443.png)

